molecular formula C6H3I2NO2 B1340216 1,3-Diiodo-5-nitrobenzene CAS No. 57830-60-1

1,3-Diiodo-5-nitrobenzene

Cat. No.: B1340216
CAS No.: 57830-60-1
M. Wt: 374.9 g/mol
InChI Key: JIVYEUNBDFYQRD-UHFFFAOYSA-N
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Description

1,3-Diiodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H3I2NO2. It features two iodine atoms and one nitro group attached to a benzene ring. This compound is known for its versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of both iodo and nitro substituents makes it a valuable intermediate in the preparation of more complex molecules .

Preparation Methods

1,3-Diiodo-5-nitrobenzene can be synthesized through several methods. One common approach involves the iodination of 5-nitrobenzene-1,3-diol using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs in an aqueous medium at room temperature. Another method involves the direct iodination of 1,3-dinitrobenzene using iodine and a catalyst like copper powder .

Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. This method involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

1,3-Diiodo-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Heck and Sonogashira couplings, using palladium catalysts. These reactions are useful for forming carbon

Properties

IUPAC Name

1,3-diiodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVYEUNBDFYQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478251
Record name 3,5-diiodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57830-60-1
Record name 3,5-diiodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diiodo-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

To an iced-cooled solution of concentrated H2SO4 (95-98%, 100 mL) was added in small portions 2,6-diiodo-4-nitroaniline (25 g, 64.1 mmol). After complete dissolution of the aniline, NaNO2 (9.7 g, 141 mmol) was added at 0° C. and stirred for 2 h at this temperature. Then, the viscous black solution was poured into ice (500 g) and any solid material was filtered off. The brown filtrate obtained was carefully poured into a refluxed solution of CuSO4.5H2O (1.0 g, 6.4 mmol) in EtOH (300 mL) and stirred at reflux for 2 h to reduce the diazonium salt. After cooling to room temperature, 3,5-diiodonitrobenzene precipitated from the reaction mixture. After filtration, the product was then recrystallized with hot EtOH to give 15.92 g (67%) of fine brown needles. HR-MS-EI(+): calculated for C6H3I2NO2 [M] 374.8253, found 374.8354.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
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25 g
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reactant
Reaction Step One
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reactant
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Quantity
9.7 g
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ice
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500 g
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reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2,6-diiodo-4-nitro-aniline (25.0 g, 0.06 mol) in ethanol (625 mL) was added dropwise conc. H2SO4 (50.0 ml, 0.90 mol) over 30-45 min with constant stirring. The reaction mixture was heated to 60° C. and sodium nitrite (9.70 g, 0.14 mol) was added to the reaction mixture portion wise. The resulting yellow colored reaction mixture was heated slowly to 90° C. and refluxed for 2 to 2.5 h. After cooling to room temperature, the mixture was poured into ice water. The reddish brown solid thus obtained was filtered, washed with water and dried to give the desired compound as a yellow solid (17.0 g, 72%).
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625 mL
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9.7 g
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reactant
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ice water
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Yield
72%

Synthesis routes and methods III

Procedure details

13.8 g (0.2M) of sodium nitrite was added portionwise slowly to 96 mL of conc. sulfuric acid at 0° C. The resulting thick mixture was stirred at 0° C. for 10 minutes. A suspension of 68.25 g (0.175M) of finely powdered 4-nitro-2,6-diiodoaniline in 175 mL of glacial acetic acid was added cautiously portionwise to the above mixture at 0° C. After the addition, the mixture was stirred 30 mins. The resulting slurry was then added slowly to a vigorously stirred suspension of 4 g of cuprous oxide in 420 mL of absolute ethanol over a period of 25 mins. Vigorous effervescence was observed during this addition. The resulting mixture was stirred 20 mins. at room temperature and then heated to reflux for 30 minutes. After cooling, this reaction mixture was poured onto a large amount of ice. The solid which separated was filtered, and washed with water. This solid was dissolved in a minimum amount of chloroform, dried over anhyd. magnesium sulfate, and the solvent was removed to give 62 g of 3,5-diiodnitrobenzene as a yellow solid. ##STR135##
Quantity
13.8 g
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reactant
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96 mL
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175 mL
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Name
cuprous oxide
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4 g
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reactant
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Quantity
420 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

13.8 G (0.2M) of solid sodium nitrite were slowly added to stirred concentrated sulfuric acid at 0° C. The resulting thick mixture was stirred at 0° C. for 10 mins. A suspension of 68.28 G (0.175M) of finely powdered 2,6-diiodo-4-nitroaniline in 175 mL of glacial acetic acid was added portionwise cautiously to the above mixture at 0° C. over a period of 25 minutes. This mixture was then stirred 30 mins, and then added to a vigorously stirred suspension of 4 G of cuprous oxide in 420 mL of absolute ethanol over a period of 25 minutes. Vigorous effervescence was observed during this addition. The resulting mixture was stirred 20 mins. at room temperature and then heated to reflux for 30 mins. After cooling, this reaction mixture was poured into large amount of ice. Solid separated was filtered, and washed with water. This solid was dissolved in minimum amount of chloroform, and dried over anhydrous magnesium sulfate. Solvent removal gave 62 G of 3,5-diiodo-nitrobenzene as light yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diiodo-5-nitrobenzene
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Reactant of Route 4
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the crystal structure of 1,3-Diiodo-5-nitrobenzene?

A1: The crystal structure of this compound reveals important information about its intermolecular interactions. It crystallizes in the centrosymmetric space group P21/m and is isostructural with 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene []. The presence of iodine atoms leads to a distinct Type 1 I...I contact, influencing the three-dimensional packing of the molecules within the crystal lattice []. This understanding of its structure can inform potential applications in materials science.

Q2: How does the size of the halogen atom influence intermolecular interactions in 1,3-dihalo-5-nitrobenzene compounds?

A2: The size of the halogen atom plays a crucial role in dictating the types of nonbonded close contacts observed in 1,3-dihalo-5-nitrobenzene structures []. For instance, this compound exhibits Type 1 I...I contacts due to the larger size of iodine atoms []. In contrast, 1,3-dibromo-5-nitrobenzene shows nitro-O…Br contacts, while 1,3-dichloro-5-nitrobenzene displays both nitro-O…Cl and bifurcated C-H…O(nitro) interactions []. These variations highlight the impact of halogen size on the nature and strength of intermolecular forces.

Q3: Can this compound be used as a precursor in organic synthesis?

A3: Yes, this compound serves as a valuable starting material for synthesizing complex molecules. For example, it can be transformed into 1,2-bis[3,5-bis(ethylthio)phenyl]diazane through a series of reactions []. This compound can then be further modified to create sulfur-bridged benzidines like 1,2-benzodithiino[5,4,3-cde][1,2]benzodithiin-2,7-diamine, which have potential applications in materials science and organic electronics [].

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